![molecular formula C17H18Cl2N4O2S B2559916 5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886910-15-2](/img/structure/B2559916.png)
5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H18Cl2N4O2S and its molecular weight is 413.32. The purity is usually 95%.
BenchChem offers high-quality 5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Suzuki–Miyaura Coupling
5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol: can serve as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds. Key features include mild reaction conditions and tolerance of various functional groups. The compound’s stability and ease of preparation contribute to its success in this context .
Antiviral and Antifungal Properties
Research suggests that derivatives of thiazole compounds, including the one , exhibit antiviral and antifungal activities. These properties make them promising candidates for drug development against infectious diseases .
Protodeboronation Reactions
The compound’s boron moiety can participate in protodeboronation reactions. For instance, less nucleophilic boron ate complexes can be formed, preventing unwanted aryl addition to specific functional groups. This reactivity opens up possibilities for designing novel molecules .
Mechanism of Action
Target of Action
The compound “5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains a 1,2,4-triazole ring. Compounds containing the 1,2,4-triazole ring are known to have diverse biological activities . .
Mode of Action
The mode of action of “5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” would depend on its specific targets. Generally, 1,2,4-triazole derivatives can interact with biological targets through hydrogen bonding and dipole interactions .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol”. 1,2,4-Triazole derivatives have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
The molecular and cellular effects of “5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” would depend on its specific targets and mode of action. Given the diverse activities of 1,2,4-triazole derivatives, the effects could be quite varied .
properties
IUPAC Name |
5-[(3,4-dichlorophenyl)-morpholin-4-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O2S/c1-2-13-20-17-23(21-13)16(24)15(26-17)14(22-5-7-25-8-6-22)10-3-4-11(18)12(19)9-10/h3-4,9,14,24H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRJYVKCLZGNOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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